(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

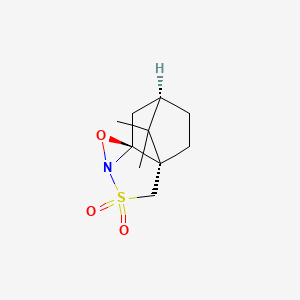

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,6S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJBUGPGFNISJ-YDQXZVTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104322-63-6 | |

| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Authored by: A Senior Application Scientist

Foreword: Precision in Asymmetric Oxidation

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and complex natural products where stereochemistry dictates biological activity. This compound, a prominent member of the Davis oxaziridine family of reagents, has emerged as a powerful and reliable tool for asymmetric oxidation. Its unique structural architecture, combining a reactive oxaziridine ring with a rigid, chiral camphor backbone, provides an exceptional platform for stereocontrolled oxygen transfer reactions.[1] This guide offers a comprehensive exploration of the core mechanistic principles governing the action of this reagent, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness its synthetic potential. We will delve into the causality behind its stereoselectivity, present validated protocols, and offer insights gleaned from extensive application in the field.

The Reagent: Structure and Synthesis

This compound is a chiral oxaziridine derived from naturally abundant and inexpensive (1S)-(+)-10-camphorsulfonic acid.[2][[“]] This parent material imparts the critical stereochemical information that is fundamental to the reagent's function.

Physical and Chemical Properties:

The synthesis is a robust, multi-step process that begins with the conversion of (+)-camphorsulfonic acid to its corresponding sulfonamide. This is followed by cyclization to form the camphorsulfonylimine, which is then oxidized to yield the final oxaziridine product.[2][4] The key oxidation step to form the three-membered oxaziridine ring is highly stereoselective due to the steric hindrance imposed by the camphor skeleton, which blocks one face of the carbon-nitrogen double bond in the imine intermediate.[2][7]

Core Mechanism: Electrophilic Oxygen Transfer

The reactivity of N-sulfonyloxaziridines is rooted in the electronic nature of the oxaziridine ring. The strongly electron-withdrawing sulfonyl group polarizes the N-O bond, rendering the oxygen atom highly electrophilic and susceptible to nucleophilic attack.[8][9] This is the cornerstone of its function as an oxygen transfer agent.

The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway at the oxygen atom.[10][11][12]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient oxygen atom of the oxaziridine.

-

Intermediate Formation: This attack leads to the formation of a transient, unstable hemiaminal-like intermediate.[10][11]

-

Fragmentation: The intermediate rapidly fragments, breaking the N-O and C-N bonds of the original ring. This step is irreversible and drives the reaction forward.

-

Product Release: The nucleophile is released as its oxidized form (Nu-OH), and a sulfinimine (or a related sulfonamide derivative after workup) is generated as a byproduct.[10]

This efficient and clean oxygen transfer is a hallmark of Davis-type reagents. The following diagram illustrates this fundamental mechanistic pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. consensus.app [consensus.app]

- 4. Page loading... [guidechem.com]

- 5. This compound | 104322-63-6 | FC19657 [biosynth.com]

- 6. This compound | CAS#:104322-63-6 | Chemsrc [chemsrc.com]

- 7. Buy this compound | 104322-63-6 [smolecule.com]

- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Davis oxidation - Wikipedia [en.wikipedia.org]

- 11. Davis Oxidation [organic-chemistry.org]

- 12. CHEMISTRY [examjobexpertcontent.com]

synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine from camphorsulfonic acid

A Technical Guide to the Synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a prominent member of the Davis oxaziridine family, is a powerful and highly stereoselective oxidizing agent.[1][2][3] Its utility in modern asymmetric synthesis, particularly for the α-hydroxylation of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds, is well-established.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis of this invaluable reagent, starting from the readily available (1S)-(+)-10-camphorsulfonic acid. The synthesis is a robust, multi-step process that can be executed on a large scale, achieving a good overall yield.[4][5] We will dissect each critical stage of the synthesis—from the formation of the sulfonyl chloride and sulfonimine intermediates to the final diastereoselective oxidation—providing not only step-by-step protocols but also the underlying chemical principles and critical process parameters that ensure success.

Introduction: The Role of Chiral Oxaziridines in Asymmetric Oxidation

The selective introduction of a hydroxyl group in a stereocontrolled manner is a fundamental challenge in organic synthesis, pivotal to the construction of complex, biologically active molecules.[4] N-sulfonyloxaziridines, first developed by Franklin A. Davis, emerged as a class of stable, neutral, and aprotic oxidizing agents capable of transferring an oxygen atom to a wide variety of nucleophiles with high selectivity.[1][2][6]

Among these, the chiral camphor-derived oxaziridines are particularly noteworthy. Their rigid bicyclic camphor backbone provides a well-defined steric environment, enabling high levels of asymmetric induction in oxidation reactions.[1][7] this compound is a reagent of choice for the asymmetric hydroxylation of metal enolates, Grignard reagents, and other carbon nucleophiles, finding application in the total synthesis of complex natural products like Taxol.[1][4]

Retrosynthetic Analysis and Strategic Overview

The synthesis begins with the commercially available and inexpensive (1S)-(+)-10-camphorsulfonic acid.[4][5] The overall strategy involves a three-stage transformation:

-

Activation of the Sulfonic Acid: Conversion of the sulfonic acid into a more reactive sulfonyl chloride.

-

Formation of the Sulfonimine: Reaction of the sulfonyl chloride with an ammonia source, followed by acid-catalyzed cyclization to form the key imine intermediate.

-

Oxidative Cyclization: Diastereoselective oxidation of the sulfonimine to yield the target oxaziridine.

The key to the high stereoselectivity of the final step lies in the camphor scaffold, which sterically shields one face of the carbon-nitrogen double bond in the sulfonimine intermediate, directing the oxidant to attack from the less hindered endo face.[4][5][7]

References

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Properties, Synthesis, and Applications in Asymmetric Oxidation

This technical guide provides a comprehensive overview of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a pivotal chiral reagent in modern asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, outlines a detailed synthetic pathway, and explores its application in stereoselective transformations, grounded in mechanistic insights and validated protocols.

Core Characteristics and Physicochemical Properties

This compound, a derivative of camphor, is a highly effective and stereoselective oxidizing agent.[1] Its rigid bicyclic structure, inherited from the camphor backbone, creates a well-defined chiral environment that allows for excellent enantioselectivity in various chemical transformations.[2] This reagent is particularly renowned for the asymmetric hydroxylation of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[3][4]

The compound is a white crystalline solid, and its key physical and chemical properties are summarized in the table below for quick reference.[5]

| Property | Value |

| CAS Number | 104322-63-6[6] |

| Molecular Formula | C₁₀H₁₅NO₃S[6] |

| Molecular Weight | 229.30 g/mol [7] |

| Melting Point | 172-174 °C (lit.)[5][6] |

| Optical Rotation | [α]₂₈/D +45°, c = 2 in chloroform[7] |

| Appearance | White crystalline powder/solid[5] |

| Solubility | Soluble in chloroform[6] |

| Storage | 2-8°C, keep container tightly closed[7] |

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process that commences with the readily available and inexpensive (1S)-(+)-10-camphorsulfonic acid.[3][[“]] The general synthetic strategy involves the formation of a camphorsulfonyl imine intermediate, which is subsequently oxidized to the desired oxaziridine.[4]

A representative synthetic pathway is detailed below:

Step 1: Synthesis of (+)-(1S)-10-Camphorsulfonamide

The initial step involves the conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding sulfonamide. A highly efficient method involves the direct reaction of the sulfonic acid with thionyl chloride to form the sulfonyl chloride, which is then treated with ammonium hydroxide.[3] This procedure is advantageous as it bypasses the need to isolate the intermediate sulfonyl chloride.[3]

Step 2: Formation of the (-)-(Camphorsulfonyl)imine

The synthesized (+)-(1S)-camphorsulfonamide is then cyclized under acidic conditions to form the (-)-(camphorsulfonyl)imine.[3] This is typically achieved by heating the sulfonamide in toluene with an acid catalyst, such as Amberlyst 15 ion-exchange resin, and removing the water formed using a Dean-Stark apparatus.[3]

Step 3: Oxidation to this compound

The final step is the stereoselective oxidation of the (-)-(camphorsulfonyl)imine to the oxaziridine.[4] This is commonly accomplished using a buffered solution of potassium peroxymonosulfate (Oxone).[4][9] The oxidation occurs preferentially from the endo face of the C=N double bond, resulting in the formation of a single oxaziridine isomer.[9]

Mechanism of Asymmetric Oxidation

The utility of this compound as a chiral oxidizing agent lies in its ability to transfer an oxygen atom to a nucleophilic substrate with high enantioselectivity.[10] The key to this stereochemical control is the rigid camphor backbone, which sterically shields one face of the oxaziridine ring.[2]

In the asymmetric hydroxylation of a prochiral ketone enolate, the enolate attacks the electrophilic oxygen atom of the oxaziridine. The bulky camphor framework directs the approach of the enolate to the less sterically hindered face of the oxaziridine ring, leading to the preferential formation of one enantiomer of the α-hydroxy ketone.[2]

Experimental Protocol: Asymmetric Hydroxylation of a Ketone Enolate

The following is a generalized, step-by-step protocol for the asymmetric hydroxylation of a ketone enolate using this compound.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

The desired ketone

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Asymmetric Oxidation:

-

Dissolve this compound in anhydrous THF.

-

Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the optically active α-hydroxy ketone.

-

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods. Representative NMR data are provided below.[3]

-

¹H NMR (CDCl₃) δ: 1.03 (s, 3 H, CH₃), 1.18 (s, 3 H, CH₃), 1.45–2.18 (m, 6 H), 2.65 (d, 1 H), 3.10 and 3.28 (AB quartet, 2 H, CH₂-SO₂, J = 14.0).[3]

-

¹³C NMR (CDCl₃) δ: 19.45 (q, CH₃), 20.42 (q, CH₃), 26.55 (t), 28.39 (t), 33.64 (t), 45.78 (d), 48.16 (s), 48.32 (t), 54.07 (s), 98.76 (s).[3]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11] It is recommended to handle the compound in a well-ventilated area or a fume hood.[11] Store the reagent in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a powerful and reliable chiral reagent for asymmetric oxidation reactions. Its well-defined structure, predictable stereochemical outcomes, and accessibility through a robust synthetic route have established it as an invaluable tool in academic research and the pharmaceutical industry for the synthesis of complex, optically active molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy this compound | 104322-63-6 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS 104322-63-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. (1S)-(+)-(10-樟脑磺)哑嗪 | Sigma-Aldrich [sigmaaldrich.com]

- 8. consensus.app [consensus.app]

- 9. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 10. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

The Custodian of Chirality: A Technical Guide to the Stability and Storage of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

For the modern chemist engaged in the nuanced art of asymmetric synthesis, the reliability of chiral reagents is paramount. Among these, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a prominent member of the Davis oxaziridine family, stands as a cornerstone for the stereoselective hydroxylation of enolates and other nucleophiles. Its efficacy, however, is intrinsically linked to its chemical integrity. This guide provides an in-depth exploration of the stability of this compound and delineates the optimal conditions for its storage, ensuring its potency and selectivity are preserved for the discerning researcher.

Chemical Profile and Inherent Stability

This compound is a chiral oxidizing agent characterized by a strained three-membered oxaziridine ring fused to a camphor-derived sulfonyl backbone.[1] This unique structural motif is the wellspring of its reactivity, enabling the transfer of an oxygen atom with high stereocontrol.[2] Despite the inherent strain within the oxaziridine ring, N-sulfonyloxaziridines, in general, exhibit remarkable stability compared to other classes of oxaziridines, rendering them amenable to isolation, purification, and storage.[1][3]

The stability of this compound can be attributed to the electron-withdrawing nature of the adjacent sulfonyl group, which modulates the reactivity of the oxaziridine moiety. It is a neutral, aprotic, and mild oxidizing agent, typically presenting as a stable, colorless to white crystalline powder.[4][5] This inherent stability allows for its handling in a routine laboratory setting without the need for extreme precautions, provided that key environmental factors are controlled.

Factors Influencing Stability

While robust, the stability of this compound is not absolute. Several external factors can precipitate its degradation, compromising its oxidizing power and enantioselective capacity. Understanding these factors is crucial for maintaining a reliable stock of this valuable reagent.

Thermal Decomposition

Elevated temperatures represent a significant threat to the integrity of this compound. The strained oxaziridine ring is susceptible to thermal cleavage. While the melting point is reported to be in the range of 172-174 °C, prolonged exposure to even moderately elevated temperatures can lead to gradual decomposition.[6] Therefore, maintaining a consistently cool environment is the most critical aspect of its storage.

Photochemical Decomposition

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical decomposition pathways. This can lead to the homolytic or heterolytic cleavage of the bonds within the oxaziridine ring, generating reactive intermediates and ultimately leading to the degradation of the reagent. For long-term storage, protection from light is imperative.[2]

Hydrolytic Stability

This compound is insoluble in water and should be protected from moisture.[7] While its hydrolytic stability in the solid state is generally good, the presence of moisture, especially in conjunction with elevated temperatures or acidic/basic contaminants, can facilitate decomposition pathways. Therefore, storage in a dry environment within a tightly sealed container is essential.

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of this compound, a stringent adherence to proper storage and handling protocols is necessary. These protocols are designed to mitigate the risks of thermal, photochemical, and hydrolytic degradation.

Long-Term Storage Conditions

For long-term storage, a multi-faceted approach is recommended to create an optimal preservation environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal decomposition.[8] Some sources suggest storage at -20°C for maximum longevity.[9] |

| Light Exposure | Store in the dark | Prevents photochemically-induced degradation.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not always mandatory for short-term storage, an inert atmosphere displaces oxygen and moisture, further preserving the reagent's integrity over extended periods. |

| Container | Tightly sealed, amber glass vial or bottle | Amber glass effectively blocks UV light, and a tight seal prevents the ingress of moisture and atmospheric oxygen.[4] |

Experimental Workflow: Handling and Dispensing

Proper handling during experimental use is equally important to prevent contamination and degradation of the bulk supply.

Figure 1. Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container of this compound to warm to ambient temperature. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and compromise the reagent's stability.

-

Inert Atmosphere: If available, perform the weighing and dispensing of the reagent in a glove box or under a stream of an inert gas like argon or nitrogen. This minimizes exposure to atmospheric oxygen and moisture.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly weigh the desired amount of the reagent and securely close the main container.

-

Resealing: Ensure the container is tightly sealed before returning it to cold storage. Consider using paraffin film to further secure the cap for long-term storage.

Signs of Decomposition and Purity Assessment

Vigilance for signs of degradation is a good laboratory practice. While this compound is a white crystalline solid, the appearance of discoloration (e.g., a yellowish or brownish tinge) can be an indicator of decomposition.

For a more quantitative assessment of purity, several analytical techniques can be employed:

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities. The pure oxaziridine should appear as a single spot with a characteristic Rf value (e.g., Rf = 0.62 in methylene chloride on silica gel).[10] The appearance of additional spots, particularly one corresponding to the starting (-)-(Camphorsulfonyl)imine (Rf = 0.28), is a clear indication of decomposition.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide a detailed picture of the compound's purity. The presence of unexpected signals or a deviation from the established spectral data can signify degradation.

-

Melting Point Determination: A broad or depressed melting point range compared to the literature value (172-174 °C) is indicative of impurities.[6]

Conclusion

This compound is a robust and reliable reagent for asymmetric oxidation when its chemical integrity is diligently maintained. By understanding the factors that influence its stability and adhering to the recommended storage and handling protocols, researchers can ensure the reproducibility and success of their stereoselective transformations. The principles of cold, dark, and dry storage, coupled with careful handling, are the cornerstones of preserving the power of this indispensable chiral reagent.

References

- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 104322-63-6 [smolecule.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:104322-63-6 | Chemsrc [chemsrc.com]

- 7. Davis reagent - Enamine [enamine.net]

- 8. This compound | 104322-63-6 | FC19657 [biosynth.com]

- 9. chemscene.com [chemscene.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Advent of Electrophilic Oxygen: A Technical Guide to the Discovery and Legacy of Davis Oxaziridine Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, the ability to selectively introduce oxygen atoms with stereocontrol is a paramount challenge. This guide delves into the seminal discovery and rich history of N-sulfonyloxaziridines, commonly known as Davis oxaziridine reagents. We will explore the intellectual journey that led Franklin A. Davis and his contemporaries to develop these powerful and versatile electrophilic oxygen transfer agents. Beyond a simple historical account, this document provides an in-depth analysis of their mechanism of action, practical guidance on their synthesis and application, and a forward-looking perspective on their enduring impact on modern drug discovery and complex molecule synthesis.

The Pre-Davis Era: A Void in Asymmetric Oxidation

Prior to the late 1970s, the chemist's toolkit for the asymmetric hydroxylation of prochiral enolates was severely limited. While methods for forming carbon-carbon bonds with high stereocontrol were rapidly advancing, the direct and predictable installation of a hydroxyl group onto a nucleophilic carbon center remained a formidable obstacle. Existing oxidizing agents often lacked the requisite selectivity, leading to mixtures of products and hampering the progress of stereochemically complex synthetic campaigns. This gap in methodology represented a significant bottleneck in the synthesis of natural products and chiral pharmaceuticals, where precise control over stereochemistry is not just desirable, but essential for biological activity.

The Breakthrough: Franklin A. Davis and the Dawn of N-Sulfonyloxaziridines

The landscape of asymmetric oxidation was irrevocably changed in the late 1970s and early 1980s through the pioneering work of Professor Franklin A. Davis and his research group.[1][2] Their systematic investigation into the chemistry of strained three-membered rings containing nitrogen and oxygen led to the development of a novel class of compounds: N-sulfonyloxaziridines.[1][3] These reagents, particularly 2-(phenylsulfonyl)-3-phenyloxaziridine, now famously known as the "Davis reagent," proved to be remarkably stable, easy to handle, and, most importantly, highly effective electrophilic oxygen transfer agents.[4][5]

The key innovation of the Davis reagents lies in the electronic nature of the oxaziridine ring. The presence of a strongly electron-withdrawing sulfonyl group on the nitrogen atom renders the oxygen atom electrophilic and susceptible to attack by nucleophiles. This was a paradigm shift from the more common nucleophilic oxygen sources.

Mechanism of Action: A Tale of Electrophilic Oxygen Transfer

The versatility of Davis oxaziridine reagents stems from a well-defined and predictable mechanism of action. The core transformation, the α-hydroxylation of a carbonyl compound, proceeds through a nucleophilic attack of the corresponding enolate on the electrophilic oxygen atom of the oxaziridine.

The generally accepted mechanism for the α-hydroxylation of ketones or esters involves the following key steps[4][6][7]:

-

Enolate Formation: A base is used to deprotonate the α-carbon of the carbonyl compound, generating a nucleophilic enolate.

-

Nucleophilic Attack: The enolate anion attacks the electrophilic oxygen atom of the Davis oxaziridine in a bimolecular nucleophilic substitution (SN2) fashion.[4][6]

-

Intermediate Formation: This attack leads to the formation of a transient hemiaminal intermediate.[4][6]

-

Fragmentation: The unstable intermediate rapidly fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[4][6]

Caption: Generalized workflow of the Davis oxidation mechanism.

The stereochemical outcome of the reaction, particularly when using chiral, non-racemic oxaziridines, is determined by the trajectory of the enolate's approach to the oxaziridine. The steric environment around the oxaziridine ring dictates which face of the enolate can effectively attack the oxygen atom, leading to high levels of diastereoselectivity or enantioselectivity.[1]

Synthesis of Davis Oxaziridine Reagents: From Classic to Contemporary Methods

The practical utility of any reagent is intrinsically linked to its accessibility. Fortunately, the synthesis of Davis oxaziridine reagents is well-established and has undergone significant improvements since its inception.

The Original Approach: m-CPBA Oxidation

The initial syntheses of N-sulfonyloxaziridines reported by Davis involved the oxidation of the corresponding N-sulfonylimines with meta-chloroperoxybenzoic acid (m-CPBA).[3] While effective, this method sometimes required phase-transfer catalysts and could be challenging to scale up.[1][3]

The Oxone Revolution: A More Practical Synthesis

A significant advancement in the preparation of Davis reagents came with the adoption of potassium peroxymonosulfate, commercially known as Oxone, as the oxidant.[3][8] This method is generally more convenient, cost-effective, and environmentally benign than the m-CPBA protocol. The reaction is typically carried out in a biphasic system, providing high yields of the desired oxaziridine.

Representative Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine

-

Imine Formation: Benzaldehyde is condensed with benzenesulfonamide to form the corresponding N-sulfonylimine. This step often requires azeotropic removal of water.

-

Oxidation: The N-sulfonylimine is dissolved in a suitable organic solvent (e.g., toluene). A buffered aqueous solution of Oxone is prepared.

-

Biphasic Reaction: The two solutions are combined and stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization to afford the pure 2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.

More recently, other methods, including the use of sodium hypochlorite, have been developed to offer even more sustainable and catalyst-free synthetic routes.[9]

Applications in Complex Synthesis and Drug Development

The impact of Davis oxaziridine reagents on the synthesis of complex, biologically active molecules cannot be overstated. Their ability to deliver oxygen stereoselectively has been a cornerstone in numerous total synthesis campaigns.

A landmark application is in the total synthesis of the potent anticancer drug, Taxol (Paclitaxel). Both the Holton and Wender syntheses of Taxol feature a crucial step involving the asymmetric α-hydroxylation of a ketone intermediate using a chiral camphorsulfonyloxaziridine.[1] This step establishes a key stereocenter in the complex core of the molecule, demonstrating the power of this methodology in the construction of intricate molecular architectures.

Beyond natural product synthesis, Davis reagents have found widespread use in medicinal chemistry for the preparation of chiral building blocks and drug candidates. The introduction of a hydroxyl group can significantly impact a molecule's pharmacological properties, including its solubility, metabolic stability, and binding affinity to biological targets. The ability to control the stereochemistry of this functional group is therefore of critical importance in drug design and development. For instance, they have been employed in the asymmetric synthesis of proton pump inhibitors.[10]

Table 1: Selected Applications of Davis Oxaziridine Reagents

| Application Area | Specific Transformation | Significance |

| Natural Product Synthesis | Asymmetric α-hydroxylation | Enabled the total synthesis of complex molecules like Taxol and Okadaic acid fragments.[1] |

| Medicinal Chemistry | Synthesis of chiral α-hydroxy esters and ketones | Provides access to key chiral building blocks for drug discovery. |

| Asymmetric Catalysis | Development of chiral oxaziridines | Serve as stoichiometric chiral oxidants for a variety of substrates. |

| Heteroatom Oxidation | Oxidation of sulfides to sulfoxides | Offers a mild and selective method for preparing chiral sulfoxides.[4][5] |

The Enduring Legacy and Future Outlook

More than four decades after their initial discovery, Davis oxaziridine reagents remain indispensable tools in the arsenal of the synthetic organic chemist. Their reliability, predictability, and broad functional group tolerance have solidified their place in both academic research and industrial applications.

The foundational work of Franklin A. Davis not only provided a practical solution to a long-standing synthetic challenge but also spurred further research into the development of new asymmetric oxidation methods. The principles of electrophilic oxygen transfer established by the study of oxaziridines have inspired the design of other novel oxidizing agents and catalytic systems.

Looking ahead, the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science will continue to drive innovation in asymmetric synthesis. The legacy of Davis oxaziridine reagents will undoubtedly continue to influence the development of next-generation catalysts and reagents for selective oxidation reactions, ensuring their relevance for years to come.

Caption: The discovery and lasting impact of Davis oxaziridine reagents.

References

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Davis oxidation - Wikipedia [en.wikipedia.org]

- 5. Davis reagent - Enamine [enamine.net]

- 6. Davis Oxidation [organic-chemistry.org]

- 7. CHEMISTRY [examjobexpertcontent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Properties and Safety of Compounds Associated with CAS Number 104322-63-6

Executive Summary: An investigation into the chemical entity identified by CAS number 104322-63-6 reveals a critical ambiguity in public chemical databases. This number is associated with two distinct compounds: the pharmaceutical agent Balsalazide Disodium , a prodrug used in the treatment of ulcerative colitis, and (1S)-(+)-(10-Camphorsulfonyl)oxaziridine , a chiral reagent employed in asymmetric synthesis. This guide provides a comprehensive technical overview of the properties and safety considerations for both molecules, structured as separate in-depth reports to address this discrepancy and serve the needs of researchers, scientists, and drug development professionals.

Part 1: Balsalazide Disodium

Chemical Identity and Overview

Balsalazide is an anti-inflammatory drug and a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1] It is primarily used in its disodium salt form for the treatment of mildly to moderately active ulcerative colitis.[2][3][4] The chemical name for the active acid form is (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid.[1] Its structure is designed for targeted delivery of the active moiety, 5-ASA, to the colon, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic side effects.[5] It is marketed under trade names such as "Colazal" in the US and "Colazide" in the UK.[1]

| Property | Value |

| IUPAC Name | Sodium;2-hydroxy-5-[[4-[[(2-carboxyethyl)carbamoyl]amino]phenyl]diazenyl]benzoate |

| Synonyms | Balsalazide Disodium, Colazal, Colazide |

| Molecular Formula | C₁₇H₁₃N₃O₆Na₂·2H₂O[6][7][8] |

| Appearance | Stable, odorless orange to yellow microcrystalline powder.[6][8] |

| Solubility | Freely soluble in water and isotonic saline, sparingly soluble in methanol and ethanol, and practically insoluble in other organic solvents.[6][7][8] |

Mechanism of Action and Pharmacokinetics

Balsalazide itself is pharmacologically inactive.[1] It traverses the upper gastrointestinal tract largely intact.[5] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond linking 5-ASA to the inert carrier molecule, 4-aminobenzoyl-β-alanine.[5] This targeted release delivers the therapeutically active 5-ASA directly to the colonic mucosa.[3][5]

The precise mechanism of 5-ASA is not fully understood but is believed to be a local, rather than systemic, anti-inflammatory effect.[2][3][8] It is known that patients with chronic inflammatory bowel disease have increased mucosal production of arachidonic acid metabolites.[1][2][3][8] 5-ASA is thought to diminish inflammation by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the production of prostaglandins and leukotrienes in the colon.[1][2][3][8] Additionally, 5-ASA has been shown to suppress the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and activate the anti-inflammatory nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[5]

Caption: Metabolic activation and mechanism of action of Balsalazide.

Safety and Handling

Adverse Reactions: The most frequently reported adverse reactions in clinical trials include headache, abdominal pain, diarrhea, nausea, vomiting, respiratory infection, and arthralgia.[8]

Warnings and Precautions:

-

Renal Impairment: Cases of renal impairment, including interstitial nephritis and renal failure, have been reported with products that release mesalamine.[6][7] It is recommended to evaluate renal function prior to initiating therapy.[7] Concurrent use with other nephrotoxic agents, such as NSAIDs, may increase this risk.[2][3][7]

-

Mesalamine-Induced Acute Intolerance Syndrome: This has been reported in a small percentage of patients and can be difficult to distinguish from an exacerbation of ulcerative colitis.[6][7] Symptoms include cramping, acute abdominal pain, bloody diarrhea, and sometimes fever, headache, and rash.[6][7] If suspected, treatment should be promptly discontinued.[6][7]

-

Hypersensitivity Reactions: Balsalazide is contraindicated in patients with known hypersensitivity to salicylates.[8]

-

Hepatic Failure: There have been reports of hepatic failure in patients with pre-existing liver disease.

-

Photosensitivity: Patients are advised to protect their skin from sun exposure to prevent severe reactions.

-

Nephrolithiasis (Kidney Stones): Cases of kidney stones have been reported with mesalamine use.[4][9] Patients should be encouraged to drink plenty of fluids.[9]

Storage and Handling: Balsalazide should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[9] Capsules should be swallowed whole and not crushed or chewed.[4][7] If swallowing is difficult, the capsules may be opened and the contents sprinkled onto applesauce, which should be consumed immediately.[4][9]

Part 2: this compound

Chemical Identity and Overview

This compound is a chiral oxidizing agent widely used in asymmetric synthesis.[10][11] It is a derivative of camphor, a bicyclic monoterpene, and belongs to the class of N-sulfonyloxaziridines.[12][13] Its rigid chiral framework allows for highly stereoselective oxygen transfer to a variety of substrates, making it a valuable reagent for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry.[10][14]

| Property | Value |

| IUPAC Name | (1R,6S,8S)-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹,⁶.0⁴,⁶]undecane-3,3-dione[12] |

| Synonyms | (+)-(2R,8aS)-(Camphorylsulfonyl)oxaziridine, Davis reagent |

| Molecular Formula | C₁₀H₁₅NO₃S[15][16][17] |

| Molecular Weight | 229.30 g/mol [15][16][17] |

| Appearance | White crystalline powder.[11][18] |

| Melting Point | 172-174 °C[11][17][18][19] |

| Solubility | Soluble in THF, CH₂Cl₂, CHCl₃; slightly soluble in isopropanol, ethanol; insoluble in hexane, pentane, water.[20] |

| Storage | Store at 2-8°C.[11][17][21] |

Mechanism of Action and Synthetic Applications

The primary function of this compound is to act as an electrophilic oxygen transfer agent. The strained three-membered oxaziridine ring is the reactive center.[10] The mechanism involves the nucleophilic attack of a substrate on the electrophilic oxygen atom of the oxaziridine ring, proceeding through a bimolecular nucleophilic substitution (Sₙ2) pathway.[14]

A principal application is the asymmetric α-hydroxylation of prochiral ketone enolates to produce optically active α-hydroxy ketones.[13][14][17][19] These products are valuable intermediates in the synthesis of pharmaceuticals and natural products.[13][14] The camphor scaffold provides steric hindrance that directs the approach of the nucleophile, leading to high enantioselectivity.[22]

Caption: Asymmetric α-hydroxylation of a ketone enolate.

Other Applications:

-

Synthesis of proton pump inhibitors like (R)-Rabeprazole.[17][19]

-

Preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides.[17][19]

Safety and Handling

Hazard Identification: According to safety data sheets, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[23]

Some suppliers, however, classify the substance as not hazardous under REGULATION (EC) No 1272/2008.[24] Given the conflicting classifications, it is prudent to handle the compound with care.

Precautionary Measures and Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[23] Avoid formation of dust and aerosols.[23] Use only in a well-ventilated area or outdoors.[16] Wash hands thoroughly after handling.[16]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Inhalation: Move person to fresh air.[16]

-

Skin Contact: Wash off with soap and plenty of water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[23]

-

Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

-

Stability and Reactivity: The compound is stable under recommended storage conditions (2-8°C, dry).[23][25] It is incompatible with strong oxidizing agents.[16] Hazardous decomposition products include carbon oxides, nitrogen oxides, and sulfur oxides.[16]

Experimental Protocol: Synthesis

A general synthesis involves the reaction of D-(+)-camphorsulfonic acid with thionyl chloride to produce camphorsulfonyl chloride.[18] This is followed by reaction with ammonia to form N-camphorsulfonyl amide.[18] The amide is then converted to the sulfonylimine, which is subsequently oxidized to the oxaziridine.[13][20] Purification is typically achieved by column chromatography and recrystallization.[18]

References

- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. drugs.com [drugs.com]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. These highlights do not include all the information needed to use BALSALAZIDE DISODIUM CAPSULES safely and effectively. See full prescribing information for BALSALAZIDE DISODIUM CAPSULES. BALSALAZIDE DISODIUM capsules, for oral use Initial U.S. Approval: 2000 [dailymed.nlm.nih.gov]

- 7. Balsalazide Disodium - Balsalazide Disodium capsule (balsalazide disodium) - Complete Medication Label Info, PA Forms, & Patient Education (2026) [prescriberpoint.com]

- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 9. Balsalazide (Colazal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | 127184-05-8 | Benchchem [benchchem.com]

- 11. Cas 104322-63-6,(1S)-(+)-(Camphorylsulfonyl)oxaziridine | lookchem [lookchem.com]

- 12. CAS RN 104322-63-6 | Fisher Scientific [fishersci.ie]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Buy this compound | 104322-63-6 [smolecule.com]

- 15. chemscene.com [chemscene.com]

- 16. aksci.com [aksci.com]

- 17. (1S)-(+)-(10-樟脑磺)哑嗪 | Sigma-Aldrich [sigmaaldrich.com]

- 18. Page loading... [guidechem.com]

- 19. (1S)-(+)-(Camphorylsulfonyl)oxaziridine | 104322-63-6 [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound | 104322-63-6 | FC19657 [biosynth.com]

- 22. CAS 104322-63-6: (1S)-(+)-(Camphorylsulfonyl)oxaziridine [cymitquimica.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. spectrumchemical.com [spectrumchemical.com]

molecular structure and stereochemistry of camphorsulfonyl oxaziridines

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Camphorsulfonyl Oxaziridines

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of drug development and materials science. Among the arsenal of chiral reagents available to chemists, camphorsulfonyl oxaziridines have emerged as exceptionally reliable and versatile electrophilic oxidizing agents. Derived from the naturally abundant and inexpensive starting material, camphor, these reagents provide a robust platform for a variety of asymmetric transformations.

This technical guide offers a comprehensive exploration of the molecular architecture and stereochemical nuances of camphorsulfonyl oxaziridines. We will delve into the structural features that govern their reactivity, the established protocols for their synthesis, the mechanism of stereoselective oxygen transfer, and their extensive applications, providing researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage these powerful synthetic tools.

Molecular Structure and Stereochemistry: The Foundation of Selectivity

The remarkable efficacy of camphorsulfonyl oxaziridines as stereoselective reagents is a direct consequence of their unique and rigid molecular framework. The core structure consists of a bicyclic camphor backbone to which a sulfonyl group and the three-membered oxaziridine ring are fused.

The most commonly utilized enantiomers are (+)-(2R,8aS)-10-camphorsulfonyl oxaziridine and its mirror image, (-)-(2S,8aR)-10-camphorsulfonyl oxaziridine , both of which are commercially available or can be synthesized from the corresponding enantiomers of 10-camphorsulfonic acid.[1]

The key to their stereodirecting ability lies in the rigid camphor skeleton, which provides a well-defined and sterically demanding chiral environment around the reactive oxaziridine ring.[2][3][4] This inherent structural rigidity effectively shields one face of the oxaziridine's electrophilic oxygen atom. Consequently, when a prochiral nucleophile, such as an enolate, approaches for oxidation, it is forced to attack from the less sterically encumbered face.[4] This controlled trajectory of attack is the fundamental principle behind the high enantioselectivity observed in reactions mediated by these reagents.

References

A Technical Guide to the Solubility of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in Organic Solvents

Introduction

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxidizing agent of significant utility in modern asymmetric synthesis. Its efficacy in the enantioselective hydroxylation of enolates, oxidation of sulfides to sulfoxides, and other stereoselective transformations has made it an indispensable tool for chemists in pharmaceutical and academic research. The success of reactions employing this reagent is intrinsically linked to its solubility and behavior in the chosen solvent system. This guide provides a comprehensive overview of the solubility of this compound, offering both established data and a robust experimental framework for researchers to determine solubility in novel solvent systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and rationalizing its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₃S | [1] |

| Molecular Weight | 229.30 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 172-174 °C | [1] |

| Optical Rotation | [α]²⁸/D +45° (c = 2, chloroform) | [2] |

Theoretical Principles of Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful heuristic. The rigid, bicyclic camphor backbone imparts significant nonpolar character to the molecule. Conversely, the sulfonyl and oxaziridine moieties introduce polarity and the potential for dipole-dipole interactions.

The overall process can be conceptualized through the following thermodynamic cycle:

Caption: Thermodynamic cycle of dissolution.

Successful dissolution requires that the energy released upon solvation (solute-solvent interactions) is sufficient to overcome the lattice energy of the crystal (solute-solute interactions) and the energy required to create a cavity in the solvent (solvent-solvent interactions).

Known Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, a combination of product information, synthetic procedures, and research articles provides valuable qualitative and semi-quantitative insights.

| Solvent | Type | Solubility | Notes and Observations | Reference |

| Chloroform (CHCl₃) | Chlorinated | Soluble | A concentration of 2.2 g/100 mL has been reported for optical rotation measurements. | [2][3] |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Frequently used as a solvent during its synthesis and in reactions. | [1] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | A 0.5 M solution can be prepared and used effectively as an oxidizing solution. | [4] |

| Toluene | Aromatic | Soluble | Used as a solvent in its synthesis. | [3] |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | Commonly used in reactions involving this reagent, suggesting good solubility. | |

| Acetone | Ketone | Likely Soluble | Based on its polar aprotic nature, good solubility is expected. | |

| Isopropanol | Polar Protic | Sparingly Soluble | Used as a suspension in some synthetic procedures. | [5] |

| Ethanol | Polar Protic | Sparingly Soluble | Used for recrystallization, indicating solubility is likely moderate and temperature-dependent. | [3] |

| Methanol | Polar Protic | Slightly Soluble | [6] | |

| Hexane / Petroleum Ether | Nonpolar | Insoluble / Poorly Soluble | Used as an anti-solvent for recrystallization, indicating low solubility. | [1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method provides a robust and reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Solvent of interest (anhydrous, analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed vials for evaporation

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Oven or vacuum desiccator

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) or mass of the selected solvent. Add an excess of this compound to each vial, ensuring a significant amount of undissolved solid remains at the bottom. This ensures that saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspensions vigorously for a prolonged period (24-48 hours is recommended) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, turn off the stirring and allow the vials to remain in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw a sample of the clear supernatant into a syringe fitted with a 0.2 µm filter. This step is critical to remove any undissolved microcrystals.

-

Aliquot Transfer: Dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed (tared) vial. Record the exact mass of the empty vial and the vial with the solution to determine the mass of the aliquot.

-

Solvent Evaporation: Remove the solvent from the tared vial. This can be achieved using a rotary evaporator, a stream of inert gas (nitrogen), or by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Final Weighing: Once all the solvent is removed and the solid residue is completely dry, reweigh the vial. The difference between this final mass and the initial tare mass is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Practical Implications for Researchers

-

Reaction Setup: For reactions requiring complete dissolution, solvents like chloroform, dichloromethane, and acetonitrile are excellent starting points.[1][3][4] For reactions where the reagent is used in large excess or as a suspension, isopropanol may be suitable.[5]

-

Purification: The poor solubility in nonpolar solvents like hexane and the temperature-dependent solubility in alcohols like ethanol can be exploited for purification by recrystallization.[1][3] A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) to induce precipitation.

-

Temperature Effects: As with most solids, the solubility of this compound is expected to increase with temperature. This can be leveraged to create supersaturated solutions for crystallization or to increase reaction rates.

Conclusion

This compound exhibits a nuanced solubility profile, with good solubility in chlorinated and polar aprotic solvents and more limited solubility in polar protic and nonpolar solvents. This guide has synthesized the available data and provided a detailed, self-validating protocol for researchers to quantify solubility in their specific systems. A thorough understanding and careful selection of the solvent system are paramount to achieving optimal results in the many synthetic applications of this powerful chiral reagent.

References

The Quantum Heart of Synthesis: A Technical Guide to the Davis Oxidation Transition State

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Davis oxidation, a cornerstone of modern organic synthesis for the α-hydroxylation of carbonyl compounds, proceeds through a fascinating and highly debated transition state. Understanding the fleeting geometry and energetic landscape of this critical point is paramount for controlling the stereochemical outcome of the reaction, a vital consideration in pharmaceutical development and complex molecule synthesis. This in-depth technical guide moves beyond textbook descriptions to provide a comprehensive analysis of the theoretical and computational studies that have illuminated the transition state of the Davis oxidation. We will dissect the foundational Hartree-Fock models, explore the nuanced insights revealed by modern Density Functional Theory (DFT), and present a practical guide to the computational workflows used to probe this reaction. This document is intended to serve as a resource for researchers seeking to rationally design and optimize stereoselective hydroxylations.

Introduction: The Challenge of Electrophilic Oxygen Transfer

The α-hydroxy carbonyl moiety is a privileged structural motif found in a vast array of natural products and pharmaceutical agents. The ability to install this functionality directly and with high stereocontrol is a significant challenge in synthetic chemistry. In the late 1970s, Franklin A. Davis introduced N-sulfonyloxaziridines, now known as Davis reagents, as highly effective, electrophilic oxygen transfer agents capable of oxidizing nucleophiles such as enolates to their corresponding α-hydroxy derivatives.[1][2][3]

The overall transformation is deceptively simple: a base deprotonates a ketone or ester to form a nucleophilic enolate, which then attacks the electrophilic oxygen atom of the oxaziridine ring.[1][2] This attack proceeds via an SN2-type mechanism, breaking the weak N-O bond and forming the crucial C-O bond.[1][2] However, the precise nature of the transition state (TS) — the momentary arrangement of atoms at the peak of the reaction energy profile — dictates the stereochemical fate of the product. Key questions that have driven decades of theoretical inquiry include:

-

Is the C-O bond formation and N-O bond cleavage synchronous or asynchronous?

-

What is the three-dimensional geometry of the attacking enolate relative to the oxaziridine?

-

How does the enolate counterion (e.g., Li+, Na+, K+) influence the transition state structure and energy?

-

How do chiral auxiliaries on the oxaziridine or substrate transmit stereochemical information?

Answering these questions requires moving from the benchtop into the realm of computational chemistry, where the transition state can be "visualized" and its properties quantified.

The Mechanistic Landscape: A Tale of Two Models

Early mechanistic proposals, supported by experimental evidence and foundational computational work, have established two primary models for the Davis oxidation transition state, particularly when using metal enolates.

The Asynchronous Concerted Pathway

A consensus has emerged from both experimental and theoretical studies that the oxygen transfer is a concerted, yet asynchronous process.[4][5] This means that bond formation and bond breaking occur in a single mechanistic step, but not to the same extent in the transition state. For the Davis oxidation, N–O bond cleavage is typically more advanced than C–O bond formation in the transition state.[4][5] This asynchronicity leads to a significant buildup of negative charge on the nitrogen atom of the departing sulfinimine fragment. Consequently, electron-withdrawing groups on the oxaziridine, which can stabilize this developing negative charge, enhance the reagent's reactivity.[5]

Foundational Theory: The Bach-Davis Chelated Transition State

The first detailed theoretical investigation into the Davis oxidation transition state was reported by Bach, Andres, and Davis in 1992. Using Hartree-Fock (HF) level theory (HF/6-31+G*//HF/4-31+G), they modeled the reaction between the lithium enolate of acetaldehyde and a parent N-sulfonyloxaziridine.[6] Their calculations revealed a highly ordered, chelated transition state.

In this model, the lithium cation acts as a crucial organizing element, forming a six-membered ring-like structure. It coordinates not only to the oxygen of the enolate but also to both the oxygen and the nitrogen atoms of the oxaziridine ring. This chelation model provided an early rationalization for how the relative stereochemistry between the reactants could be controlled.

Diagram 1: The Bach-Davis Chelated Transition State Model

Caption: Early HF model of the Li+-chelated transition state.

While groundbreaking, the Hartree-Fock method does not fully account for electron correlation, which can be significant in determining the precise energies and geometries of transition states. This limitation paved the way for more sophisticated analyses using Density Functional Theory.

Modern Insights from Density Functional Theory (DFT)

The advent of powerful DFT methods has allowed for a more accurate and nuanced understanding of the Davis oxidation transition state. DFT calculations can more reliably predict activation energies and provide detailed geometric parameters, offering deeper insights into the origins of stereoselectivity.

Corroborating Asynchronicity and Steric Control

Modern DFT studies have consistently supported the asynchronous nature of the SN2-type oxygen transfer. More importantly, they have provided quantitative data to rationalize the stereochemical outcomes observed in complex systems. For instance, in the diastereoselective hydroxylation of N-tert-butanesulfinyl metallodienamines, DFT modeling revealed that the facial selectivity is governed by the geometry of the aza-enolate, which in turn is controlled by the choice of metal base.[6]

These studies often employ hybrid meta-GGA functionals like M06-2X , which are well-suited for describing main-group thermochemistry and kinetics, including transition states.[7][8][9] Geometries are often optimized with a robust functional like B3LYP using a Pople-style basis set such as 6-31G(d) , followed by higher-level single-point energy calculations.[10][11]

Case Study: Rationalizing Diastereoselectivity

In a recent total synthesis, DFT calculations were used to explain the outcome of a key α-hydroxylation step.[10] The study computed the transition states for the two possible diastereomeric products.

| Transition State | Favored Diastereomer TS | Unfavored Diastereomer TS |

| Relative Free Energy (ΔΔG‡) | 0.0 kcal/mol | +2.1 kcal/mol |

| Predicted d.r. | 96 : 4 | - |

| Experimental d.r. | >95 : 5 | - |

| Table 1: Representative DFT results comparing the relative free energies of competing diastereomeric transition states. Calculations performed at the M06-2X/6-31+G(d,p)//B3LYP-D3BJ/6-31G(d) level with an SMD solvation model for THF.[10] |

The calculations showed a significant energy difference between the two transition states, correctly predicting the experimentally observed major diastereomer. Analysis of the optimized geometries revealed that the disfavored transition state suffered from severe steric repulsion between the substrate and the bulky camphorsulfonyl group of the chiral oxaziridine. This demonstrates the predictive power of DFT in understanding and ultimately controlling stereoselectivity.

Diagram 2: Logic of DFT-Based Stereochemical Prediction

Caption: Workflow for predicting stereochemical outcomes using DFT.

Experimental Protocol: A Guide to Transition State Calculation

For research groups equipped with computational resources, performing DFT calculations on a proposed reaction can be an invaluable tool. The following is a generalized, step-by-step methodology for locating and validating a transition state for a Davis oxidation reaction.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Model Construction:

-

Build the reactant molecules (e.g., lithium enolate of acetone and Davis' reagent) in a molecular editor (e.g., GaussView, Avogadro).

-

Create an initial guess for the transition state geometry by placing the enolate's α-carbon near the oxaziridine oxygen, roughly along the N-O bond axis, at a distance of ~2.2 Å. Ensure the orientation reflects the expected stereochemical approach (e.g., minimizing steric clash).

-

-

Transition State Optimization:

-

Rationale: The goal is to find the first-order saddle point on the potential energy surface. The Berny algorithm is commonly used for this.

-

Input Keywords (Gaussian Example): #p Opt=(TS,CalcFC,NoEigentest) B3LYP/6-31G(d) SCRF=(PCM,Solvent=THF)

-

Opt=(TS,CalcFC,NoEigentest): This combination initiates a transition state search (TS), calculates the force constants at the first step (CalcFC) to start the optimization, and turns off the requirement that the initial structure has exactly one imaginary frequency (NoEigentest).

-

B3LYP/6-31G(d): Specifies the DFT functional and basis set. This is a good starting point for geometry optimization.

-

SCRF=(PCM,Solvent=THF): Applies the Polarizable Continuum Model (PCM) to simulate the solvent environment (tetrahydrofuran in this case), which is crucial for charged species like enolates.

-

-

Frequency Analysis and Verification:

-

Rationale: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (i.e., the C-O bond forming and N-O bond breaking).

-

Input Keywords (Gaussian Example): #p Freq B3LYP/6-31G(d) SCRF=(PCM,Solvent=THF)

-

Verification: Check the output file for the frequencies. If there is exactly one negative (imaginary) frequency, the structure is a valid transition state. Visualize the animation of this frequency to confirm it represents the desired reaction.

-

-

Energy Refinement:

-

Rationale: To obtain more accurate activation energies, perform a single-point energy calculation on the optimized geometry using a higher level of theory.

-

Input Keywords (Gaussian Example): #p M062X/6-311+G(d,p) SCRF=(PCM,Solvent=THF) Geom=Check Guess=Read

-

M062X/6-311+G(d,p): A more accurate functional and a larger basis set with diffuse functions (+) for better description of anions.

-

Geom=Check Guess=Read: Reads the previously optimized geometry from the checkpoint file.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended):

-

Rationale: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This confirms that the located TS correctly connects the reactants and products.

-

Input Keywords (Gaussian Example): #p IRC(CalcFC,MaxPoints=20) B3LYP/6-31G(d) SCRF=(PCM,Solvent=THF)

-

This self-validating workflow ensures that the computed structure is a mathematically and chemically meaningful transition state, providing a solid foundation for mechanistic interpretation.

Conclusion and Future Outlook

Theoretical studies have transformed our understanding of the Davis oxidation from a black box reaction into a predictable and tunable synthetic tool. The journey from early Hartree-Fock models of chelated lithium enolates to modern DFT analyses of complex, sterically demanding substrates showcases the power of computation in organic chemistry. We now know that the transition state is a highly organized, asynchronous SN2-type structure where stereoselectivity is primarily dictated by minimizing non-bonded steric interactions.

The future of this field lies in the increasing synergy between computation and experiment. The ability to accurately model competing transition states allows for the in silico screening of new chiral oxaziridines and substrates, accelerating the development of highly selective and efficient α-hydroxylation reactions. As computational power grows, we can anticipate the routine use of these methods to not only rationalize but also to predict the outcomes of complex synthetic transformations, bringing us closer to the ultimate goal of synthesis by design.

References

- 1. Davis Oxidation [organic-chemistry.org]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Introduction

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a renowned, enantiomerically pure oxidizing agent widely utilized in modern organic synthesis.[1] Derived from the naturally occurring and inexpensive (1S)-(+)-10-camphorsulfonic acid, this reagent is celebrated for its ability to effect asymmetric hydroxylations of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds.[2] The efficacy and selectivity of this reagent are intrinsically linked to its rigid three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount for its successful application.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—used to characterize this compound. We will delve into the interpretation of the spectra, explaining the causality behind the observed signals, and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound is characterized by a rigid bicyclic camphor skeleton, which serves as a chiral scaffold. Fused to this framework are the sulfonyl (SO₂) and oxaziridine moieties. This unique, strained three-membered oxaziridine ring is the source of its electrophilic oxygen-transfer capability.[3]

From a spectroscopic viewpoint, the key features are:

-

Chirality: The inherent chirality of the camphor backbone renders protons on adjacent methylene groups diastereotopic.

-

Rigid Framework: The locked conformation limits bond rotation, leading to well-defined and often complex proton-proton coupling patterns.

-

Distinct Functional Groups: The sulfonyl group (SO₂) provides strong, characteristic absorption bands in the IR spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for confirming the structural integrity of this compound. It provides precise information about the electronic environment of each proton, their connectivity, and their spatial relationships.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 300 MHz or higher) is crucial for resolving the complex multiplets arising from the camphor ring protons. Deuterated chloroform (CDCl₃) is the standard solvent due to its excellent solubilizing properties for this compound and its single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 25 °C). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual CHCl₃ peak at δ 7.26 ppm as the internal standard.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, acquisition, and processing.

Data Interpretation and Spectral Assignment

The ¹H NMR spectrum exhibits several characteristic signals that confirm the structure of this compound.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Structural Rationale |

| 3.28 and 3.10 | AB quartet | 2H | CH₂-SO₂ | These are diastereotopic protons due to the adjacent chiral center.[4] They couple to each other, resulting in a pair of doublets (an AB quartet) with a large geminal coupling constant (J ≈ 14.0 Hz).[2] |

| 2.65 | d | 1H | Ring Proton | A specific proton on the camphor skeleton. |

| 2.18 - 1.45 | m | 6H | Ring Protons | Complex, overlapping signals corresponding to the remaining methylene and methine protons of the rigid camphor framework. |

| 1.18 | s | 3H | CH₃ | Singlet for one of the two non-equivalent methyl groups at the C7 position. |

| 1.03 | s | 3H | CH₃ | Singlet for the second methyl group at the C7 position. These are magnetically distinct due to the overall asymmetry of the molecule. |

Data sourced from Organic Syntheses.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to ¹H NMR, with referencing typically done using the CDCl₃ solvent peak at δ 77.16 ppm.

Workflow for ¹³C NMR Analysis

References

Methodological & Application

Mastering Asymmetric Synthesis: Application and Protocols for the α-Hydroxylation of Ketone Enolates Using Davis Reagents

Abstract